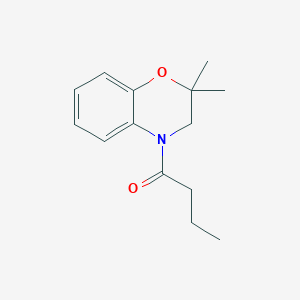
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone, also known as DMBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBO is a benzoxazine derivative that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone as an anticancer agent is not fully understood. However, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition of MMP activity leads to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells, which is essential for the growth and spread of cancer cells. In vivo studies have shown that this compound has low toxicity and is well-tolerated in animal models.
実験室実験の利点と制限
One of the advantages of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone is its high thermal stability, which makes it a suitable monomer for the synthesis of thermosetting polymers. This compound is also relatively easy to synthesize and has low toxicity, making it a safe compound for laboratory experiments. However, one of the limitations of this compound is its limited solubility in common solvents, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the research on 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone. One potential direction is the synthesis of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of this compound as an anticancer agent. Further studies are also needed to determine the optimal dosage and administration route of this compound for its potential use as an anticancer agent.
合成法
The synthesis of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone involves a series of chemical reactions, starting with the condensation of 2,2-dimethyl-3H-1,4-benzoxazin-4-one and 2-methoxyacetaldehyde. This reaction is carried out in the presence of a base catalyst such as potassium carbonate. The resulting product is then subjected to further reactions such as reduction, acetylation, and oxidation to obtain the final product, this compound.
科学的研究の応用
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone has been studied extensively for its potential applications in various scientific fields such as material science, polymer chemistry, and medicinal chemistry. In material science, this compound has been used as a monomer for the synthesis of thermosetting polymers with high thermal stability and mechanical strength. In polymer chemistry, this compound has been used as a crosslinking agent for the synthesis of polyurethane foams and resins. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent.
特性
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2)9-14(12(15)8-16-3)10-6-4-5-7-11(10)17-13/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVRNZXEASJXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2O1)C(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)

![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)
![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)






![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)

![1-(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7628878.png)

